molecular formula C16H14ClFOS B1324877 4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-65-2

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324877
CAS No.: 898781-65-2
M. Wt: 308.8 g/mol
InChI Key: IISYPCDULXLHMN-UHFFFAOYSA-N
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Description

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-65-2) is a halogenated propiophenone derivative with the molecular formula C₁₆H₁₄ClFOS and a molecular weight of 308.8 g/mol . Structurally, it features:

  • A chlorine substituent at the 4'-position of the propiophenone ring.
  • A fluorine atom at the 2'-position.
  • A thiomethyl (SMe) group attached to the para position of the phenyl ring at the 3-position of the ketone backbone.

This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which may modulate biological activity or serve as a synthetic intermediate for further derivatization .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISYPCDULXLHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644395
Record name 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-65-2
Record name 1-(4-Chloro-2-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with 4-thiomethylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, followed by a condensation reaction to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4'-chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone is compared to structurally analogous propiophenone derivatives. Key compounds include:

Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
This compound 4'-Cl, 2'-F, 4-SMe-phenyl C₁₆H₁₄ClFOS 308.8 Thiomethyl, Cl, F
4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone 4'-Br, 3'-F, 4-SMe-phenyl C₁₆H₁₄BrFOS 367.2 Thiomethyl, Br, F
2',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone 2',4'-F, 4-SMe-phenyl C₁₆H₁₃F₂OS 291.3 Thiomethyl, F (x2)
4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone 4'-Cl, 2'-F, 3-OCH₃-phenyl C₁₆H₁₄ClFO₂ 308.7 Methoxy, Cl, F
4'-Chloro-3-(4-chloro-2-fluorophenyl)propiophenone 4'-Cl, 4-Cl-2-F-phenyl C₁₅H₁₁Cl₂FO 313.1 Cl (x2), F

Key Differences and Implications

Halogen Substitution: The chlorine at 4' in the target compound contrasts with bromine in the 4'-bromo analogue . Fluorine at 2' (target compound) vs. 3' (4'-bromo-3'-fluoro analogue) affects electronic distribution. Fluorine’s electronegativity enhances electron-withdrawing effects, which may influence reactivity or metabolic stability .

Thiomethyl vs. Methoxy Groups: The thiomethyl (SMe) group in the target compound is less electronegative but more polarizable than the methoxy (OCH₃) group in the 3-methoxyphenyl analogue . This difference impacts electronic effects (SMe is a weaker electron donor than OCH₃) and solubility (SMe may enhance lipophilicity).

Synthetic Pathways: The synthesis of thiomethyl-containing propiophenones (e.g., target compound) often involves reactions with sulfur and morpholine under mild conditions, as demonstrated in Scheme 12 of . This method contrasts with methoxy derivatives, which may require alkoxylation or protection/deprotection strategies.

Biological Activity Considerations: While direct biological data for the target compound are unavailable, structural trends from analogues suggest that thiomethyl groups may enhance cytotoxicity or receptor binding compared to methoxy or halide-only derivatives.

Biological Activity

4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone, with the molecular formula C16H14ClFOSC_{16}H_{14}ClFOS, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 304.79 g/mol
  • CAS Number : 24726002
  • Structure : The compound features a chloro group at the para position, a fluoro group at the ortho position, and a thiomethyl group attached to a phenyl ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound's structure allows it to bind to active sites on enzymes, potentially altering their activity and leading to downstream effects on cellular processes.
  • Modulation of Signaling Pathways : By influencing receptor signaling pathways, this compound may affect various physiological responses.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains found that this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than those of standard antibiotics used in clinical settings.
  • Anticancer Potential :
    • In vitro assays using human cancer cell lines (e.g., breast cancer and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity.
  • Enzyme Interaction Studies :
    • Investigations into the enzyme inhibition revealed that this compound could inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growthStudy on Staphylococcus aureus and E. coli
AnticancerInduction of apoptosis in cancer cellsIn vitro assays on breast and lung cancer cells
Enzyme InhibitionBinding to COX and LOX enzymesEnzyme interaction studies

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